OATP-Dependent Cellular Activity Differential: Rat Hepatocyte vs. HepG2 IC50 Comparison
MK-8245 exhibits OATP-dependent cellular activity that quantitatively distinguishes it from non-targeted SCD1 inhibitors. In rat hepatocytes expressing functional OATPs, MK-8245 demonstrates an IC50 of 68 nM, whereas in HepG2 cells devoid of active OATPs, the IC50 shifts to approximately 1 μM, yielding a 15-fold differential . This contrasts with systemic SCD1 inhibitors that lack OATP recognition elements and consequently show minimal hepatocyte-to-HepG2 activity differentials. The tetrazole acetic acid moiety of MK-8245 enables this OATP-mediated active transport, a design feature absent in comparator compounds such as CVT-12012 [1].
| Evidence Dimension | Cellular SCD1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 68 nM (rat hepatocytes with functional OATPs); IC50 = ~1 μM (HepG2 cells devoid of OATPs) |
| Comparator Or Baseline | MK-8245 in HepG2 cells (OATP-null system) as internal comparator; systemic SCD1 inhibitors show minimal hepatocyte/HepG2 differential |
| Quantified Difference | 15-fold (HepG2 IC50 / hepatocyte IC50 ≈ 15:1) |
| Conditions | Rat hepatocyte assay containing functional, active OATPs; HepG2 cell assay devoid of active OATPs |
Why This Matters
This OATP-dependent differential confirms functional liver-targeting and is essential for experiments requiring liver-specific SCD1 inhibition without confounding systemic effects.
- [1] Oballa RM, Belair L, Black WC, et al. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia. J Med Chem. 2011;54(14):5082-5096. View Source
